Cas no 65349-31-7 (2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-)

2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl- structure
65349-31-7 structure
Product Name:2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-
Numero CAS:65349-31-7
MF:C18H18O4
MW:298.333125591278
CID:400668
PubChem ID:10424762
Update Time:2025-04-19

2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-one,1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-
    • Aurentiacin-A
    • 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone
    • CHEMBL463095
    • (E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one
    • CHEBI:70658
    • 65349-31-7
    • LMPK12120225
    • Q27138990
    • (E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethyl-phenyl)-3-phenyl-prop-2-en-1-one
    • (2E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one
    • SCHEMBL662265
    • (e)-2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone
    • 2',4'-Dihydroxy-6'-methoxy-5'-methylchalcone
    • BDBM50482882
    • 2-Propen-1-one, 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-
    • 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one
    • 1-(2,4-Dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenyl-2-propen-1-one, 9CI
    • DTXSID701231457
    • 1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-phenylprop-2-en-1-one
    • Inchi: 1S/C18H18O4/c1-11-16(20)12(2)18(22-3)15(17(11)21)14(19)10-9-13-7-5-4-6-8-13/h4-10,20-21H,1-3H3/b10-9+
    • Chiave InChI: TZEQDSMFACWASC-MDZDMXLPSA-N
    • Sorrisi: O(C)C1C(C(/C=C/C2C=CC=CC=2)=O)=C(C(C)=C(C=1C)O)O

Proprietà calcolate

  • Massa esatta: 298.12054
  • Massa monoisotopica: 298.12050905g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 4
  • Complessità: 400
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.2
  • Superficie polare topologica: 66.8Ų

Proprietà sperimentali

  • PSA: 66.76
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd